molecular formula C12H20N4O B14792439 2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide

2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide

Cat. No.: B14792439
M. Wt: 236.31 g/mol
InChI Key: ZJKOXXHKVCYNSQ-UHFFFAOYSA-N
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Description

2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a pyrazine ring, and a butanamide backbone. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution or amination reactions.

    Attachment of the butanamide backbone: The butanamide moiety is attached through amidation reactions, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino and pyrazine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N,3-dimethyl-N-(pyrazin-2-yl)butanamide: Lacks the (S)-1-ethyl group, which may affect its biological activity.

    2-Amino-N,3-dimethyl-N-(pyridin-2-yl)butanamide: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.

    2-Amino-N,3-dimethyl-N-(quinolin-2-yl)butanamide: Features a quinoline ring, which may confer unique biological activities.

Uniqueness

2-Amino-N,3-dimethyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the (S)-1-ethyl group and the pyrazine ring distinguishes it from other similar compounds, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(1-pyrazin-2-ylethyl)butanamide

InChI

InChI=1S/C12H20N4O/c1-8(2)11(13)12(17)16(4)9(3)10-7-14-5-6-15-10/h5-9,11H,13H2,1-4H3

InChI Key

ZJKOXXHKVCYNSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=NC=CN=C1)N

Origin of Product

United States

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